KRAS inhibitor-18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

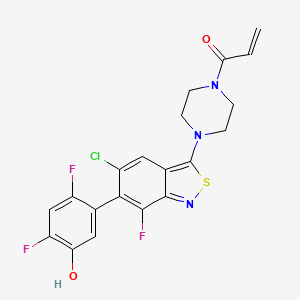

C20H15ClF3N3O2S |

|---|---|

Molecular Weight |

453.9 g/mol |

IUPAC Name |

1-[4-[5-chloro-6-(2,4-difluoro-5-hydroxyphenyl)-7-fluoro-2,1-benzothiazol-3-yl]piperazin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C20H15ClF3N3O2S/c1-2-16(29)26-3-5-27(6-4-26)20-11-7-12(21)17(18(24)19(11)25-30-20)10-8-15(28)14(23)9-13(10)22/h2,7-9,28H,1,3-6H2 |

InChI Key |

NDGHIBDKESCHLI-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)N1CCN(CC1)C2=C3C=C(C(=C(C3=NS2)F)C4=CC(=C(C=C4F)F)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Quest for Drugging the "Undruggable": A Technical Guide to the Discovery and Synthesis of KRAS G12C Inhibitors

A Note on "KRAS inhibitor-18" : Detailed public information regarding the specific discovery and synthesis of a compound designated "this compound" is limited. This guide will provide the available data for this compound and will primarily focus on the well-documented discovery and synthesis of other potent KRAS G12C inhibitors to offer a comprehensive and technically detailed overview for researchers, scientists, and drug development professionals.

The KRAS protein, a key molecular switch in cellular signaling, has long been considered an "undruggable" target in oncology. However, the discovery of a cryptic pocket on the surface of the KRAS G12C mutant has opened the door to a new class of targeted therapies. This guide delves into the core aspects of the discovery and synthesis of these groundbreaking inhibitors.

The KRAS Signaling Pathway: A Central Node in Cancer

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that cycles between an active GTP-bound state and an inactive GDP-bound state. In its active form, KRAS triggers a cascade of downstream signaling pathways, most notably the MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. Mutations in the KRAS gene, particularly at codon 12, lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumor formation.

Caption: The KRAS signaling cascade, illustrating the cycle between inactive and active states and downstream effector pathways.

Discovery of KRAS G12C Inhibitors: A Paradigm Shift

The breakthrough in targeting KRAS G12C came from the identification of a shallow, inducible pocket (the Switch-II pocket) adjacent to the mutated cysteine residue. This led to the development of covalent inhibitors that specifically and irreversibly bind to this cysteine, locking the KRAS protein in its inactive GDP-bound state.

A General Workflow for Covalent Inhibitor Discovery

The discovery of potent and selective KRAS G12C inhibitors typically follows a multi-step process:

Caption: A streamlined workflow for the discovery and development of covalent KRAS G12C inhibitors.

Quantitative Data Presentation

While comprehensive data for "this compound" is not publicly available, the following table summarizes the known quantitative metrics. For comparison, data for the well-characterized inhibitors Sotorasib and Adagrasib are also included.

| Inhibitor | Target | IC50 (KRAS G12C) | p-ERK Inhibition IC50 (MIA PaCa-2) | p-ERK Inhibition IC50 (A549) |

| This compound | KRAS G12C | 4.74 µM[1] | 66.4 µM[1] | 11.1 µM[1] |

| Sotorasib (AMG 510) | KRAS G12C | ~0.130 µM (p-ERK) | Not explicitly stated for MIA PaCa-2 | Not explicitly stated for A549 |

| Adagrasib (MRTX849) | KRAS G12C | Not explicitly stated | ~100 nM (Western blot) | Not available |

Experimental Protocols: Key Methodologies

The discovery and characterization of KRAS G12C inhibitors rely on a suite of biochemical and cell-based assays. Below are representative protocols for key experiments.

Protocol 1: p-ERK Inhibition Assay in MIA PaCa-2 Cells

This assay is crucial for determining the cellular potency of KRAS inhibitors by measuring the phosphorylation of ERK, a downstream effector of KRAS.

1. Cell Culture and Seeding:

-

Culture MIA PaCa-2 cells (a human pancreatic cancer cell line with a KRAS G12C mutation) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

2. Compound Treatment:

-

Prepare serial dilutions of the test inhibitor in serum-free DMEM.

-

Aspirate the culture medium from the cells and add the compound dilutions.

-

Incubate the cells with the compound for 2 hours at 37°C.

3. Cell Lysis and Protein Quantification:

-

After incubation, lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA protein assay.

4. Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-ERK signal to the total ERK signal for each sample.

-

Plot the normalized p-ERK levels against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

Synthesis of KRAS G12C Inhibitors

The chemical synthesis of KRAS G12C inhibitors often involves multi-step sequences to construct the core scaffold and introduce the necessary functional groups for covalent binding and interaction with the Switch-II pocket. While the specific synthesis of "this compound" is not published, the synthesis of compounds with similar pyridopyrimidine cores, like Sotorasib, provides a general blueprint.

A common synthetic strategy involves the construction of a central heterocyclic core, followed by the sequential addition of the piperazine moiety and the acrylamide warhead. The final steps often involve coupling reactions to attach the aromatic groups that occupy the hydrophobic regions of the binding pocket.

Mechanism of Action: Covalent Engagement

Covalent KRAS G12C inhibitors function by forming an irreversible bond with the thiol group of the cysteine-12 residue. This covalent modification locks the KRAS protein in an inactive, GDP-bound conformation, thereby preventing its interaction with downstream effector proteins and abrogating the oncogenic signaling cascade.

Caption: Covalent inhibitors bind to the Switch-II pocket and form an irreversible bond with Cysteine-12, locking KRAS G12C in an inactive state.

Conclusion

The development of KRAS G12C inhibitors represents a landmark achievement in precision oncology. Through a combination of innovative screening strategies, structure-based drug design, and intricate chemical synthesis, researchers have successfully drugged a target once thought to be intractable. While the journey to overcome KRAS-driven cancers is far from over, the principles and methodologies outlined in this guide provide a solid foundation for the continued discovery and development of novel and more effective KRAS inhibitors.

References

The Core Mechanism of KRAS G12C Inhibition: A Technical Guide

A note on "KRAS inhibitor-18": Publicly accessible scientific literature and patent databases do not contain detailed information on a compound specifically designated "this compound" or "compound 3-10". The available information is limited to vendor websites, which identify it as a KRAS G12C inhibitor with an IC50 of 4.74 µM and cellular p-ERK inhibition in the low micromolar range. Due to this lack of in-depth data, this guide will focus on the well-characterized, FDA-approved KRAS G12C inhibitor, Sotorasib (AMG 510), as a representative example to detail the mechanism of action for this class of drugs.

Executive Summary

KRAS, a member of the RAS superfamily of small GTPases, is a critical signaling protein that cycles between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations, such as the G12C substitution, impair the GTPase activity of KRAS, leading to its constitutive activation and uncontrolled downstream signaling that drives cell proliferation and survival. Sotorasib is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the KRAS G12C mutant protein. It achieves this by forming an irreversible covalent bond with the cysteine residue at position 12, locking the protein in its inactive, GDP-bound conformation. This prevents downstream signaling through key pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades, ultimately leading to the inhibition of tumor cell growth and induction of apoptosis.

The KRAS Signaling Pathway and the Impact of the G12C Mutation

Under normal physiological conditions, KRAS is activated by guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), which promote the exchange of GDP for GTP. In its active, GTP-bound state, KRAS recruits and activates downstream effector proteins, most notably RAF kinases and PI3K. This initiates signaling cascades that regulate cell growth, differentiation, and survival. The signal is terminated by the intrinsic GTPase activity of KRAS, which is accelerated by GTPase-activating proteins (GAPs), leading to the hydrolysis of GTP to GDP and returning KRAS to its inactive state.

The G12C mutation, a substitution of glycine for cysteine at codon 12, diminishes the ability of GAPs to promote GTP hydrolysis. This results in an accumulation of the active, GTP-bound form of KRAS, leading to persistent and uncontrolled activation of downstream pro-proliferative and anti-apoptotic signaling pathways.

Mechanism of Action of Sotorasib

Sotorasib is a highly specific inhibitor of the KRAS G12C mutant. Its mechanism of action is centered on the formation of a covalent bond with the mutant cysteine residue.

Key steps in the mechanism of action:

-

Selective Binding to the GDP-Bound State: Sotorasib preferentially binds to KRAS G12C when it is in the inactive, GDP-bound state.[1]

-

Covalent Bond Formation: The acrylamide "warhead" of Sotorasib forms an irreversible covalent bond with the thiol group of the cysteine at position 12 of the mutant KRAS protein.[1] This covalent modification is specific to the G12C mutant, as wild-type KRAS has a glycine at this position and lacks the reactive cysteine.[2]

-

Allosteric Inhibition: This covalent binding occurs in a previously cryptic "switch-II pocket" of the KRAS protein.[1] By occupying this pocket, Sotorasib locks KRAS G12C in its inactive conformation.

-

Inhibition of Nucleotide Exchange: The Sotorasib-bound KRAS G12C is unable to undergo the conformational changes necessary for GEF-mediated nucleotide exchange (the release of GDP and binding of GTP).[3]

-

Blockade of Downstream Signaling: By trapping KRAS G12C in the inactive state, Sotorasib prevents its interaction with and activation of downstream effectors like RAF and PI3K.[1] This leads to the suppression of the MAPK and PI3K-AKT signaling pathways.

-

Induction of Apoptosis and Inhibition of Cell Proliferation: The shutdown of these critical signaling cascades results in the inhibition of cell proliferation and the induction of apoptosis in KRAS G12C-mutant tumor cells.[2]

References

KRAS Inhibitor-18: A Technical Overview of its Impact on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling. Activating mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, colorectal, and lung adenocarcinomas. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets. The discovery of a covalent binding pocket in the KRAS G12C mutant has led to the development of a new class of targeted therapies. This technical guide provides an in-depth analysis of KRAS inhibitor-18, a potent and selective inhibitor of the KRAS G12C mutation, and its effects on downstream signaling pathways.

This compound, also known as compound 3-10, is a small molecule that specifically targets the cysteine residue at position 12 of the mutant KRAS protein. This irreversible binding locks KRAS G12C in its inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the subsequent activation of oncogenic signaling cascades.

Mechanism of Action

KRAS, when active and bound to GTP, engages with a multitude of effector proteins, leading to the activation of several key signaling pathways that drive cell proliferation, survival, and differentiation. The two major downstream pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1][2][3] this compound, by locking KRAS G12C in its inactive state, effectively blocks the initiation of these signaling cascades.

The RAF-MEK-ERK (MAPK) Pathway

The MAPK pathway is a central signaling cascade that regulates cell growth and division. Activated KRAS recruits and activates RAF kinases (ARAF, BRAF, and CRAF) at the cell membrane. RAF then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Phosphorylated ERK (p-ERK) translocates to the nucleus and activates a host of transcription factors that promote cell cycle progression. This compound directly inhibits the phosphorylation of ERK, demonstrating its on-target effect of suppressing the MAPK pathway.[4]

The PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is critical for cell survival, growth, and metabolism. Activated KRAS can also bind to and activate the p110 catalytic subunit of phosphatidylinositol 3-kinase (PI3K). This leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates AKT. Activated AKT then phosphorylates a range of downstream targets, including mTOR, to promote cell survival and inhibit apoptosis. Inhibition of KRAS G12C by compounds analogous to this compound has been shown to suppress this pathway.[5][6]

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the inhibitory activity of this compound.

| Target | Assay | IC50 Value | Reference |

| KRAS G12C | Biochemical Assay | 4.74 µM | [4] |

| Cell Line | Tumor Type | Assay | IC50 Value | Reference |

| MIA PaCa-2 | Pancreatic Cancer | p-ERK Inhibition | 66.4 µM | [4] |

| A549 | Lung Cancer | p-ERK Inhibition | 11.1 µM | [4] |

Signaling Pathway Diagrams

The following diagrams illustrate the KRAS signaling pathway and the mechanism of action of this compound.

Caption: The KRAS signaling pathway, illustrating the activation cycle and major downstream effector pathways.

Caption: Mechanism of action of this compound on the KRAS G12C mutant protein.

Experimental Protocols

While the specific, detailed experimental protocols for the generation of the data on this compound are not publicly available, the following are generalized methodologies commonly used for the key experiments cited.

KRAS G12C Biochemical Assay (IC50 Determination)

-

Protein Expression and Purification: Recombinant human KRAS G12C protein is expressed in E. coli and purified using affinity and size-exclusion chromatography.

-

Nucleotide Exchange Assay: The assay measures the exchange of fluorescently labeled GDP (e.g., mant-GDP) for GTP. The reaction is initiated by the addition of a guanine nucleotide exchange factor (GEF), such as SOS1.

-

Inhibitor Treatment: Purified KRAS G12C is pre-incubated with varying concentrations of this compound.

-

Fluorescence Measurement: The rate of nucleotide exchange is monitored by measuring the change in fluorescence over time using a plate reader.

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular p-ERK Inhibition Assay (Western Blot)

-

Cell Culture: Human cancer cell lines harboring the KRAS G12C mutation (e.g., MIA PaCa-2, A549) are cultured in appropriate media until they reach 70-80% confluency.

-

Serum Starvation and Inhibitor Treatment: Cells are serum-starved for 12-24 hours to reduce basal signaling activity. Subsequently, cells are treated with a range of concentrations of this compound for a specified duration (e.g., 2-4 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

-

Detection and Analysis: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated and normalized to the vehicle-treated control. The IC50 value is determined by plotting the normalized p-ERK levels against the inhibitor concentration.

Conclusion

This compound is a potent inhibitor of the KRAS G12C oncoprotein. By covalently binding to the mutant cysteine, it locks the protein in an inactive conformation, leading to the suppression of downstream signaling through the MAPK and PI3K-AKT pathways. The quantitative data demonstrates its ability to inhibit KRAS G12C directly and to reduce ERK phosphorylation in cancer cell lines. While further studies are needed to fully elucidate its therapeutic potential and broader effects on the signaling network, this compound represents a valuable tool for research and a promising scaffold for the development of novel anti-cancer therapies targeting KRAS-mutant tumors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound — TargetMol Chemicals [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WO2023008462A1 - Medicament for treatment and/or prevention of cancer - Google Patents [patents.google.com]

- 6. MIA PaCa2 cells | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

Delving into the Cellular Journey of KRAS G12C Inhibitors: A Technical Guide

A detailed exploration of the cellular uptake and distribution of covalent KRAS G12C inhibitors, with a focus on Sotorasib (AMG 510) and Adagrasib (MRTX849), providing insights for researchers, scientists, and drug development professionals.

The advent of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in the treatment of various cancers. Understanding the cellular pharmacology of these agents, specifically their ability to enter cancer cells and reach their target, is crucial for optimizing their therapeutic efficacy and overcoming resistance. This technical guide synthesizes available data on the cellular uptake and distribution of two pioneering KRAS G12C inhibitors, Sotorasib and Adagrasib, in the absence of specific public information for a compound denoted as "KRAS inhibitor-18."

Quantitative Insights: Pharmacokinetics and Tissue Distribution

While specific data on the intracellular concentrations of Sotorasib and Adagrasib remain limited in publicly accessible literature, extensive pharmacokinetic and tissue distribution studies in preclinical models and human clinical trials provide valuable insights into their systemic behavior and availability at the tissue level.

Adagrasib (MRTX849)

Adagrasib has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and extensive tissue distribution[1][2]. Preclinical studies in rats have quantified its distribution in various organs, highlighting its ability to accumulate in key tissues.

Table 1: Tissue Distribution of Adagrasib in Rats

| Tissue | Concentration (ng/g or ng/mL) | Time Point | Reference |

| Plasma | 677.45 ± 58.72 (Cmax) | - | [2] |

| Liver | 5047.80 ± 676.48 | 2 hours | [2] |

| Lung | Significantly higher than plasma | - | [3] |

| Kidney | Widely distributed | - | [2] |

| Spleen | Widely distributed | - | [2] |

| Heart | Widely distributed | - | [2] |

| Intestine | Widely distributed | - | [2] |

| Pancreas | Widely distributed | - | [2] |

| Brain | Demonstrates CNS penetration | - | [3][4] |

| Cerebrospinal Fluid (CSF) | Above target cellular IC50 | - | [3] |

Data from studies in Sprague-Dawley rats following oral administration.

Notably, Adagrasib has been shown to penetrate the central nervous system (CNS), a critical feature for treating brain metastases, which are common in KRAS G12C-mutated cancers[3][4]. This is partly attributed to its ability to inhibit the P-glycoprotein efflux pump, a transporter that typically expels drugs from the brain[4].

Sotorasib (AMG 510)

Sotorasib also exhibits pharmacokinetic properties that support its clinical efficacy, including rapid absorption and distribution[5][6]. While specific tissue concentration data is less detailed in the public domain compared to Adagrasib, its systemic exposure has been well-characterized.

Table 2: Pharmacokinetic Parameters of Sotorasib

| Parameter | Value | Species | Reference |

| Cmax | 7.50 µg/mL | Human | [6] |

| Tmax | 2.0 hours | Human | [6] |

| T1/2 (half-life) | 5.5 ± 1.8 hours | Human | [6] |

| Oral Bioavailability | Moderate to High | Preclinical | [7] |

| Volume of Distribution | 211 L | Human | [5][6] |

| Plasma Protein Binding | 89% | Human | [5][6] |

Signaling Pathways and Mechanism of Action

KRAS G12C inhibitors function by covalently binding to the mutant cysteine-12 residue, locking the KRAS protein in an inactive, GDP-bound state. This prevents the activation of downstream signaling pathways, primarily the MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.

Caption: KRAS G12C signaling pathway and the mechanism of covalent inhibitors.

Experimental Protocols

Investigating the cellular uptake and distribution of KRAS inhibitors involves a combination of sophisticated analytical and imaging techniques.

Measuring Intracellular Concentration by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices.

General Protocol Outline:

-

Cell Culture and Treatment: Cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) are cultured to a desired confluency. The cells are then treated with the KRAS inhibitor at various concentrations and for different time points.

-

Cell Harvesting and Lysis: After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove any unbound inhibitor. The cells are then harvested and lysed to release the intracellular contents.

-

Protein Precipitation: An organic solvent (e.g., methanol, acetonitrile) is added to the cell lysate to precipitate proteins, which can interfere with the analysis.

-

LC-MS/MS Analysis: The supernatant, containing the inhibitor, is injected into an LC-MS/MS system. The inhibitor is separated from other cellular components by liquid chromatography and then detected and quantified by mass spectrometry.

-

Data Analysis: The concentration of the inhibitor in the cell lysate is determined by comparing its signal to that of a standard curve of known inhibitor concentrations.

Caption: General workflow for quantifying intracellular KRAS inhibitor concentration using LC-MS/MS.

Subcellular Fractionation

To determine the distribution of the inhibitor within different cellular compartments, subcellular fractionation techniques are employed.

General Protocol Outline:

-

Cell Lysis and Homogenization: Cells are lysed using a method that preserves the integrity of organelles (e.g., dounce homogenization in a hypotonic buffer).

-

Differential Centrifugation: The cell homogenate is subjected to a series of centrifugation steps at increasing speeds. This process pellets different organelles based on their size and density.

-

Low-speed centrifugation: Pellets nuclei.

-

Medium-speed centrifugation: Pellets mitochondria.

-

High-speed centrifugation: Pellets microsomes (fragments of the endoplasmic reticulum and Golgi apparatus).

-

Ultracentrifugation: The remaining supernatant contains the cytosol.

-

-

Analysis of Fractions: The concentration of the inhibitor in each fraction is then determined using LC-MS/MS.

Fluorescence Microscopy

Fluorescence microscopy allows for the visualization of the inhibitor's localization within the cell. This often requires a fluorescently labeled version of the inhibitor.

General Protocol Outline:

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with a fluorescently labeled KRAS inhibitor.

-

Fixation and Permeabilization: The cells are fixed to preserve their structure and then permeabilized to allow antibodies or other staining reagents to enter.

-

Staining: Organelles can be co-stained with specific fluorescent dyes or antibodies to visualize their location relative to the inhibitor. For example, DAPI is used to stain the nucleus.

-

Imaging: The cells are imaged using a confocal or fluorescence microscope.

Logical Relationships in Drug Action

The efficacy of a KRAS G12C inhibitor is dependent on a series of events, from cellular entry to target engagement.

Caption: Logical flow from cellular uptake to the therapeutic effect of KRAS G12C inhibitors.

Conclusion

While a compound specifically named "this compound" lacks detailed public data on its cellular journey, the extensive research on Sotorasib and Adagrasib provides a strong framework for understanding the cellular uptake and distribution of this class of inhibitors. The available data underscores their ability to achieve effective concentrations in tumor tissues, including the challenging environment of the brain. Future research focusing on quantitative measurements of intracellular and subcellular concentrations will further refine our understanding and aid in the development of next-generation KRAS inhibitors with improved efficacy and the ability to overcome resistance mechanisms.

References

- 1. What is the mechanism of Adagrasib? [synapse.patsnap.com]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. Validated LC-MS/MS method for simultaneous quantification of KRASG12C inhibitor sotorasib and its major circulating metabolite (M24) in mouse matrices and its application in a mouse pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to KRAS G12C Inhibition in Pancreatic Cancer Research: A Proxy Analysis Based on Adagrasib

Disclaimer: As of late 2025, publicly available research specifically detailing the preclinical and clinical development of "KRAS inhibitor-18" is limited. To provide a comprehensive technical resource that meets the core requirements of drug development professionals and researchers, this guide will focus on a well-characterized, clinically validated KRAS G12C inhibitor, Adagrasib (MRTX849) , as a representative proxy. Data for another prominent KRAS G12C inhibitor, Sotorasib (AMG 510) , is also included for comparative purposes. This approach allows for an in-depth exploration of the methodologies and expected outcomes in the field of KRAS-targeted therapy for pancreatic cancer.

Introduction to KRAS Inhibition in Pancreatic Cancer

Kirsten rat sarcoma viral oncogene homolog (KRAS) mutations are a hallmark of pancreatic ductal adenocarcinoma (PDAC), occurring in over 90% of cases.[1][2] These mutations, most commonly at the G12 residue, lock the KRAS protein in a constitutively active, GTP-bound state, driving uncontrolled cell proliferation and survival through downstream signaling pathways.[3] For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the lack of other apparent allosteric sites.

The development of covalent inhibitors specifically targeting the KRAS G12C mutation, which accounts for 1-2% of KRAS mutations in pancreatic cancer, has marked a significant breakthrough.[3][4] These inhibitors, such as Adagrasib and Sotorasib, work by irreversibly binding to the mutant cysteine residue at position 12, thereby locking the KRAS G12C protein in its inactive, GDP-bound state.[3] This guide provides an overview of the preclinical and clinical data for these inhibitors in pancreatic cancer, along with detailed experimental protocols for their evaluation.

Quantitative Data on KRAS G12C Inhibitors in Pancreatic Cancer

The following tables summarize the key quantitative data for Adagrasib and Sotorasib in preclinical models and clinical trials for pancreatic cancer.

Table 1: Preclinical Efficacy of Adagrasib (MRTX849) in MIA PaCa-2 Pancreatic Cancer Model

| Parameter | Value | Reference |

| In Vitro Cell Viability (IC50) | ||

| 2D Culture | 10 - 973 nM | [5] |

| 3D Culture | 0.2 - 1042 nM | [5] |

| In Vivo Xenograft Model | ||

| Dosing | 10, 30, 100 mg/kg, oral, once daily | [6] |

| Outcome (100 mg/kg) | Durable complete responses, tumor-free for 70 days | [6] |

| p-ERK Inhibition (in vivo) | ≥90% inhibition at 6 and 24 hours | [7] |

Table 2: Clinical Trial Data for Adagrasib in KRAS G12C-Mutated Pancreatic Cancer (KRYSTAL-1 Trial)

| Endpoint | Value | Reference |

| Objective Response Rate (ORR) | 33.3% - 50% | [2][8][9] |

| Disease Control Rate (DCR) | 81.0% - 100% | [2][8][10] |

| Median Progression-Free Survival (PFS) | 5.4 - 6.6 months | [2][9] |

| Median Overall Survival (OS) | 8.0 months | [9] |

| Median Duration of Response (DoR) | 7.0 months | [8] |

Table 3: Clinical Trial Data for Sotorasib in KRAS G12C-Mutated Pancreatic Cancer (CodeBreaK 100 Trial)

| Endpoint | Value | Reference |

| Objective Response Rate (ORR) | 21.1% | [1][3][4] |

| Disease Control Rate (DCR) | 84.2% | [3][4] |

| Median Progression-Free Survival (PFS) | 4.0 months | [1][3][11] |

| Median Overall Survival (OS) | 6.9 months | [1][3][11] |

| Median Duration of Response (DoR) | 5.7 months | [11][12] |

Signaling Pathways and Experimental Workflows

KRAS Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the canonical KRAS signaling pathway in pancreatic cancer and the mechanism of action for a covalent KRAS G12C inhibitor.

Caption: KRAS G12C signaling cascade and mechanism of covalent inhibition.

Preclinical Evaluation Workflow for a KRAS Inhibitor

The following diagram outlines a typical workflow for the preclinical assessment of a novel KRAS inhibitor in pancreatic cancer research.

Caption: Preclinical workflow for KRAS inhibitor evaluation.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the preclinical evaluation of KRAS G12C inhibitors.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the dose-dependent effect of the inhibitor on the viability of pancreatic cancer cells.

1. Cell Seeding:

-

Culture MIA PaCa-2 cells (or other KRAS G12C-mutant pancreatic cancer cell lines) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Trypsinize and resuspend cells to a concentration of 2-5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

2. Compound Treatment:

-

Prepare a serial dilution of the KRAS inhibitor (e.g., Adagrasib) in culture medium. A typical concentration range would be from 0.1 nM to 10 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.[13]

3. Data Acquisition:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

4. Data Analysis:

-

Normalize the luminescence readings to the vehicle control.

-

Plot the normalized values against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Western Blot for p-ERK Inhibition

This protocol is used to confirm target engagement by assessing the phosphorylation status of ERK, a key downstream effector in the KRAS pathway.

1. Cell Treatment and Lysis:

-

Seed MIA PaCa-2 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of the KRAS inhibitor (e.g., 0.24 nM to 1000 nM of Adagrasib) for a specified time (e.g., 24 hours).[5]

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

2. Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

3. SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

5. Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-ERK signal to the total ERK signal to determine the extent of inhibition.[13]

In Vivo Xenograft Tumor Model

This experiment evaluates the anti-tumor efficacy of the KRAS inhibitor in a living organism.

1. Cell Implantation:

-

Use 6-8 week old female athymic nude mice.[6]

-

Subcutaneously inject 1 x 10^6 MIA PaCa-2 cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the right flank of each mouse.[6]

2. Tumor Growth and Randomization:

-

Monitor tumor growth by measuring with calipers twice weekly. Calculate tumor volume using the formula: (Width^2 x Length) / 2.

-

When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

3. Drug Administration:

-

Prepare the KRAS inhibitor (e.g., Adagrasib) in a suitable vehicle for oral gavage.

-

Administer the inhibitor daily at the desired doses (e.g., 10, 30, 100 mg/kg).[6]

-

Administer the vehicle alone to the control group.

-

Monitor the body weight of the mice three times a week as a measure of general toxicity.

4. Efficacy Evaluation:

-

Continue daily dosing and tumor measurements for the duration of the study (e.g., 16-21 days).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics via western blot or immunohistochemistry).

5. Data Analysis:

-

Plot the mean tumor volume ± SEM for each group over time.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effects.

Conclusion

The development of covalent KRAS G12C inhibitors like Adagrasib and Sotorasib represents a paradigm shift in the treatment of KRAS-mutant cancers, including a subset of pancreatic cancers. This guide provides a framework for the preclinical evaluation of such inhibitors, utilizing a well-characterized proxy to illustrate the necessary quantitative data, signaling pathways, and detailed experimental protocols. As research in this area continues to evolve, these methodologies will be crucial for the discovery and development of the next generation of KRAS-targeted therapies, with the ultimate goal of improving outcomes for patients with this challenging disease.

References

- 1. cancernetwork.com [cancernetwork.com]

- 2. onclive.com [onclive.com]

- 3. Sotorasib shows clinically meaningful activity in KRAS G12C-mutated advanced pancreatic cancer - ecancer [ecancer.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. letswinpc.org [letswinpc.org]

- 9. cancernetwork.com [cancernetwork.com]

- 10. Adagrasib for Pancreatic Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 11. 2minutemedicine.com [2minutemedicine.com]

- 12. targetedonc.com [targetedonc.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to KRAS Inhibition in Colorectal Cancer Models

Affiliation: Google Research

Notice: Information on a specific "KRAS inhibitor-18" is not publicly available. This guide focuses on the well-characterized and clinically relevant KRAS G12C inhibitor, Adagrasib (MRTX849) , in colorectal cancer (CRC) models, for which substantial data exists.

Abstract

Mutations in the Kirsten Rat Sarcoma (KRAS) oncogene are prevalent in colorectal cancer (CRC), historically rendering these tumors "undruggable" and resistant to standard therapies like EGFR inhibitors. The development of allele-specific inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough. This technical guide provides an in-depth overview of the preclinical evaluation of Adagrasib (MRTX849), a potent and selective KRAS G12C inhibitor, in CRC models. We summarize key quantitative data on its efficacy, detail the experimental protocols used in its evaluation, and visualize the core signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and precision medicine.

Introduction: The Challenge of KRAS-Mutant Colorectal Cancer

KRAS mutations are found in approximately 40-50% of colorectal cancers, with the KRAS G12C alteration present in about 3-4% of CRC patients.[1][2][3] These mutations lock the KRAS protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream pro-proliferative and survival pathways, primarily the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR cascades.[2][4] Unlike in non-small cell lung cancer (NSCLC), KRAS G12C inhibitors as monotherapy have shown limited efficacy in CRC.[5] This is largely attributed to a robust feedback reactivation of the MAPK pathway, primarily driven by upstream EGFR signaling.[3][6] This observation has propelled the clinical investigation of combination strategies, most notably the co-inhibition of KRAS G12C and EGFR.

Adagrasib (MRTX849): Mechanism of Action

Adagrasib is an irreversible, covalent inhibitor that selectively targets the cysteine residue of the KRAS G12C mutant protein. It traps KRAS G12C in its inactive, GDP-bound state, thereby preventing its interaction with effector proteins and blocking downstream oncogenic signaling.[7] The durable covalent bond provides sustained inhibition of the mutant protein.

Signaling Pathway Inhibition by Adagrasib

The primary mechanism of Adagrasib is the suppression of the MAPK signaling pathway. In sensitive KRAS G12C models, Adagrasib treatment leads to a significant reduction in the phosphorylation of MEK and ERK.

Preclinical Efficacy in Colorectal Cancer Models

Adagrasib has been evaluated in various preclinical CRC models, including cell lines and patient-derived xenografts (PDXs), both as a monotherapy and in combination with other agents.

In Vitro Efficacy

The following table summarizes the anti-proliferative activity of Adagrasib in KRAS G12C-mutant CRC cell lines.

| Cell Line | Cancer Type | Adagrasib IC50 (nM) | Combination Agent | Combination Effect |

| SW837 | Colorectal | Data not specified | Cetuximab (anti-EGFR) | Synergistic |

| HCT-116 (G12C) | Colorectal | Data not specified | Cetuximab (anti-EGFR) | Synergistic |

| LoVo | Colorectal | Data not specified | Cetuximab (anti-EGFR) | Synergistic |

| NCI-H358 | NSCLC (Comparator) | Data not specified | - | - |

| Note: Specific IC50 values for Adagrasib in CRC cell lines are not consistently reported in the reviewed literature, but synergistic effects with EGFR inhibitors are well-documented. |

In Vivo Efficacy

In vivo studies using CRC PDX models have been crucial in demonstrating the limited efficacy of Adagrasib monotherapy and the profound synergy with EGFR inhibition.

| Model | Treatment Group | Tumor Growth Inhibition (%) | Key Findings |

| CRC PDX (KRAS G12C) | Vehicle | 0% (Control) | Uninhibited tumor growth. |

| CRC PDX (KRAS G12C) | Adagrasib Monotherapy | Modest Inhibition | Limited and transient tumor growth inhibition. |

| CRC PDX (KRAS G12C) | Cetuximab Monotherapy | Minimal Inhibition | Little to no effect on tumor growth. |

| CRC PDX (KRAS G12C) | Adagrasib + Cetuximab | >90% (often regression) | Significant and sustained tumor regression.[5][7] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. Below are representative protocols for key experiments.

Cell Viability Assay (MTS/CellTiter-Glo)

This assay quantifies the number of viable cells in culture after exposure to a therapeutic agent.

Protocol Steps:

-

Cell Seeding: Plate KRAS G12C-mutant CRC cells (e.g., SW837) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of Adagrasib (and/or a fixed concentration of Cetuximab for combination studies) in complete growth medium. Aspirate the old medium from the plates and add the drug-containing medium.

-

Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition: Add CellTiter 96 AQueous One Solution Reagent (MTS) or CellTiter-Glo Luminescent Cell Viability Assay reagent according to the manufacturer's instructions.

-

Signal Measurement: Measure absorbance at 490 nm for MTS assays or luminescence for CellTiter-Glo assays using a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis (e.g., in GraphPad Prism).

Western Blotting for Phospho-ERK

This technique is used to measure the levels of specific proteins, such as phosphorylated ERK (p-ERK), to assess the inhibition of the MAPK pathway.

Protocol Steps:

-

Cell Lysis: Treat CRC cells with Adagrasib for a specified time (e.g., 2, 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Densitometry is used to quantify band intensity.

Patient-Derived Xenograft (PDX) Model Study

PDX models involve implanting patient tumor tissue into immunodeficient mice, providing a more clinically relevant in vivo model.

Protocol Steps:

-

Implantation: Surgically implant fresh or cryopreserved KRAS G12C-mutant CRC tumor fragments subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).

-

Tumor Growth: Allow tumors to establish and grow to a mean volume of 100-200 mm³.

-

Randomization: Randomize mice into treatment groups (e.g., Vehicle, Adagrasib, Cetuximab, Adagrasib + Cetuximab).

-

Dosing: Administer Adagrasib via oral gavage (e.g., once or twice daily) and Cetuximab via intraperitoneal (IP) injection (e.g., twice weekly) at predetermined doses.

-

Monitoring: Measure tumor dimensions with digital calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) and monitor animal body weight and overall health 2-3 times per week.

-

Endpoint Analysis: At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting for p-ERK) to confirm target engagement.

Conclusion and Future Directions

Preclinical data from colorectal cancer models unequivocally demonstrate that while Adagrasib is a potent and selective inhibitor of KRAS G12C, its efficacy as a monotherapy is limited by adaptive resistance mediated by EGFR signaling. The combination of Adagrasib with an EGFR inhibitor like Cetuximab overcomes this resistance, leading to profound and durable anti-tumor responses. These findings provided a strong rationale for clinical trials evaluating this combination, which ultimately led to its accelerated approval.[8] Future research will focus on identifying other mechanisms of resistance, exploring further combination strategies (e.g., with inhibitors of SHP2 or SOS1), and developing inhibitors for other prevalent KRAS mutations such as G12D and G12V.[2][9]

References

- 1. mdpi.com [mdpi.com]

- 2. KRAS and EGFR inhibitors: a new step in the management of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CA3098574A1 - Kras g12c inhibitors and methods of using the same - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of KRAS inhibitor resistance in KRAS-mutant colorectal cancer harboring Her2 amplification and aberrant KRAS localization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. Targeting KRASG12C in colorectal cancer: the beginning of a new era - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mskcc.org [mskcc.org]

- 9. ascopubs.org [ascopubs.org]

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of KRAS Inhibitor-18

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the in vitro evaluation of KRAS Inhibitor-18, a potent and selective covalent inhibitor of the KRAS G12C mutant. The following application notes describe the methodologies for assessing the biochemical and cellular activity of this compound, including its direct inhibitory effect on KRAS G12C, its impact on downstream signaling pathways, and its anti-proliferative activity in cancer cell lines harboring the KRAS G12C mutation. The provided protocols are intended to guide researchers in the accurate and reproducible in vitro characterization of this compound and similar compounds.

Introduction

The Kirsten Rat Sarcoma (KRAS) proto-oncogene is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer.[1][2][3] Mutant KRAS is constitutively locked in its active, GTP-bound state, leading to aberrant activation of downstream signaling pathways, such as the MAPK and PI3K pathways, which drive tumor cell proliferation, survival, and differentiation.[2][3][4] The development of covalent inhibitors that specifically target the cysteine residue of the G12C mutant has been a significant breakthrough in cancer therapy.[2][5]

This compound is a novel compound identified as a potent inhibitor of KRAS G12C.[6] These application notes provide a comprehensive guide to the in vitro assays necessary to characterize its mechanism of action and cellular efficacy. The protocols detailed below cover biochemical assays to determine direct target engagement and inhibition of nucleotide exchange, as well as cell-based assays to measure the impact on downstream signaling and cancer cell viability.

Data Presentation

Table 1: Biochemical Activity of this compound

| Assay Type | Target | Parameter | Value |

| Biochemical Inhibition | KRAS G12C | IC₅₀ | 4.74 µM[6] |

Table 2: Cellular Activity of this compound

| Cell Line | KRAS Status | Assay | Parameter | Value |

| MIA PaCa-2 | G12C | p-ERK Inhibition | IC₅₀ | 66.4 µM[6] |

| A549 | G12S | p-ERK Inhibition | IC₅₀ | 11.1 µM[6] |

| NCI-H358 | G12C | Cell Viability (2D) | IC₅₀ | Data to be determined |

| MIA PaCa-2 | G12C | Cell Viability (3D Spheroid) | IC₅₀ | Data to be determined |

Note: The A549 cell line is often mischaracterized. While some sources may list it as G12C, it is predominantly known to harbor the G12S mutation. The provided data from the source is included as is.

Signaling Pathway

Caption: The KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.

Experimental Protocols

Biochemical Assay: KRAS G12C Nucleotide Exchange Assay (HTRF)

This assay measures the ability of this compound to block the exchange of GDP for GTP on the KRAS G12C protein, a key step in its activation. A Homogeneous Time-Resolved Fluorescence (HTRF) format is a common method for this type of assay.[7]

Materials:

-

Recombinant human KRAS G12C protein

-

GTP labeled with a fluorescent donor (e.g., DY-647P1)[7]

-

GDP

-

SOS1 (Son of Sevenless 1), a guanine nucleotide exchange factor (GEF)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare a dilution series of this compound in assay buffer.

-

In a 384-well plate, add the KRAS G12C protein and the diluted inhibitor.

-

Incubate for a predetermined time (e.g., 60 minutes) at room temperature to allow for covalent binding.

-

Initiate the exchange reaction by adding a mixture of fluorescently labeled GTP and SOS1.

-

Incubate for 30-60 minutes at room temperature.

-

Read the plate on an HTRF plate reader, measuring the fluorescence signal.

-

The HTRF signal will increase as the fluorescent GTP binds to KRAS G12C.

-

Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Caption: Workflow for the KRAS G12C Nucleotide Exchange Assay.

Cell-Based Assay: p-ERK (T202/Y204) Inhibition Assay

This assay determines the inhibitor's ability to block the downstream MAPK signaling pathway by measuring the phosphorylation of ERK, a key downstream effector of KRAS.

Materials:

-

KRAS G12C mutant cell line (e.g., MIA PaCa-2, NCI-H358)

-

Complete cell culture medium

-

This compound

-

Lysis buffer

-

Antibodies for p-ERK (T202/Y204) and total ERK

-

Detection system (e.g., AlphaLISA, Western Blot)

-

96-well or 384-well cell culture plates

Procedure:

-

Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

Treat the cells with a dilution series of this compound for a specified time (e.g., 2-24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Measure the levels of p-ERK and total ERK using an appropriate detection method. For a high-throughput option, an AlphaLISA assay is suitable.[8]

-

Normalize the p-ERK signal to the total ERK signal.

-

Calculate the percent inhibition of p-ERK phosphorylation relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the dose-response data to a non-linear regression curve.

Cell-Based Assay: Cell Viability Assay

This assay assesses the anti-proliferative effect of this compound on cancer cells.

Materials:

-

KRAS G12C mutant cell line (e.g., MIA PaCa-2, NCI-H358) and a KRAS wild-type cell line for selectivity assessment.

-

Complete cell culture medium

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

96-well or 384-well cell culture plates

-

Plate reader (luminescence or absorbance)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight.

-

Treat the cells with a dilution series of this compound.

-

Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percent cell viability relative to a DMSO control.

-

Determine the IC₅₀ value by plotting the percent viability against the inhibitor concentration and fitting to a dose-response curve.

Caption: Workflow for the Cell Viability Assay.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound. By employing these biochemical and cell-based assays, researchers can effectively determine the potency and mechanism of action of this and other KRAS G12C inhibitors. The data generated from these experiments are crucial for the preclinical evaluation and further development of targeted therapies for KRAS G12C-driven cancers. It is recommended to use both 2D and 3D cell culture models, as 3D models may offer a more physiologically relevant assessment of inhibitor potency.[7]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. Facebook [cancer.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. reactionbiology.com [reactionbiology.com]

Application Notes: Cell-Based Assays for Evaluating KRAS Inhibitor-18 Activity

Introduction

The Kirsten Rat Sarcoma (KRAS) protein is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways, regulating cell growth, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including lung, colorectal, and pancreatic cancers.[3][4] These mutations often lock the KRAS protein in a perpetually active, GTP-bound state, leading to uncontrolled cell proliferation and tumor growth.[1]

KRAS inhibitor-18 is a potent, selective inhibitor of the KRAS G12C mutant, a specific mutation where glycine is replaced by cysteine at codon 12.[5] This inhibitor works by covalently binding to the mutant cysteine, trapping the KRAS G12C protein in its inactive, GDP-bound state.[6][7] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the cellular activity of this compound by measuring its impact on cancer cell viability and its ability to suppress downstream signaling pathways.

The KRAS Signaling Pathway

In normal cellular function, the activation of KRAS is initiated by upstream signals, often from receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[8] This triggers guanine nucleotide exchange factors (GEFs) to promote the exchange of GDP for GTP, activating KRAS.[6] Active, GTP-bound KRAS then engages with multiple downstream effector proteins, leading to the activation of critical pro-growth cascades, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[6][8] These pathways ultimately drive gene expression changes that promote cell proliferation and survival. KRAS G12C inhibitors act by locking the mutant protein in an inactive state, thereby preventing these downstream signaling events.[1][6]

Data Presentation: Inhibitor Activity

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process by 50%. The tables below summarize the reported activity of this compound and compares it with other well-characterized KRAS G12C inhibitors, Adagrasib (MRTX849) and Sotorasib (AMG-510).

Table 1: Activity of this compound

| Compound | Assay Type | Cell Line | KRAS Mutation | IC50 Value | Reference |

|---|---|---|---|---|---|

| This compound | p-ERK Inhibition | MIA PaCa-2 | G12C | 66.4 µM | [5] |

| This compound | p-ERK Inhibition | A549 | G12S | 11.1 µM | [5] |

| this compound | Biochemical | - | G12C | 4.74 µM |[5] |

Table 2: Comparative Cell Viability IC50 Data for KRAS G12C Inhibitors

| Compound | Cell Line | Tumor Type | IC50 (3D Assay) | Reference |

|---|---|---|---|---|

| Adagrasib (MRTX849) | MIA PaCa-2 | Pancreatic | < 100 nM | [9] |

| Adagrasib (MRTX849) | NCI-H358 | Lung | < 100 nM | [9] |

| Sotorasib (AMG-510) | NCI-H358 | Lung | ~10 nM | [10] |

| Sotorasib (AMG-510) | MIA PaCa-2 | Pancreatic | ~10 nM |[10] |

Experimental Protocols & Workflow

The following protocols describe two common cell-based assays to determine the efficacy of this compound: a cell viability assay to measure the cytotoxic or cytostatic effect and a western blot to measure the inhibition of downstream KRAS signaling.

Protocol 1: Cell Viability Assay

This protocol measures the effect of this compound on the viability of KRAS G12C mutant cancer cells over 72 hours. The assay uses a luminescent-based method (e.g., Promega's CellTiter-Glo®) that quantifies ATP, an indicator of metabolically active cells.[2]

Materials:

-

KRAS G12C mutant cell line (e.g., MIA PaCa-2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound, dissolved in DMSO

-

Sterile 96-well, flat-bottom, opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Multimode plate reader with luminescence detection capability

Procedure:

-

Cell Seeding:

-

Culture MIA PaCa-2 cells to ~80% confluency.

-

Trypsinize and resuspend cells in complete growth medium to a concentration of 2.5 x 10⁴ cells/mL.

-

Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate (2,500 cells/well).

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Compound Preparation and Treatment:

-

Prepare a 10-point, 3-fold serial dilution of this compound in complete growth medium, starting from a top concentration of 100 µM. Also prepare a vehicle control (DMSO equivalent to the highest compound concentration).

-

Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or vehicle control.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

-

Luminescence Measurement:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data by setting the vehicle-treated wells to 100% viability and wells with no cells (reagent only) to 0% viability.

-

Plot the normalized viability (%) against the log concentration of this compound.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

-

Protocol 2: Western Blot for p-ERK Inhibition

This protocol assesses the ability of this compound to block downstream signaling by measuring the phosphorylation of ERK (p-ERK), a key protein in the MAPK pathway. A reduction in the p-ERK/total ERK ratio indicates successful target engagement and pathway inhibition.[9][11]

Materials:

-

KRAS G12C mutant cell line (e.g., MIA PaCa-2)

-

6-well plates

-

This compound, dissolved in DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer system

-

Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2, Mouse anti-GAPDH

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Seeding and Treatment:

-

Seed MIA PaCa-2 cells in 6-well plates and grow until they reach 70-80% confluency.

-

(Optional) Serum-starve the cells for 4-6 hours to reduce basal p-ERK levels.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) and a vehicle control (DMSO) for 4 hours at 37°C.

-

-

Protein Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Add 150 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

-

-

Western Blotting:

-

Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-ERK at 1:1000) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

To analyze total ERK and a loading control, strip the membrane and re-probe with anti-ERK and anti-GAPDH antibodies, respectively.

-

Quantify band intensities using software like ImageJ. Calculate the ratio of p-ERK to total ERK for each treatment condition and normalize to the vehicle control.

-

References

- 1. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. mdpi.com [mdpi.com]

- 4. Targeting the KRAS mutation for more effective cancer treatment | MD Anderson Cancer Center [mdanderson.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for KRAS Inhibitor-18 Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][2] The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[3] Mutations in KRAS, such as the G12C substitution, lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumor development.[3]

KRAS inhibitor-18 is a potent and selective covalent inhibitor of the KRAS G12C mutant protein.[4] This compound specifically binds to the cysteine residue at position 12 of the mutated KRAS protein, trapping it in its inactive, GDP-bound state.[3][5] This inhibition blocks downstream signaling through pathways such as the RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to the suppression of tumor cell proliferation.[1][6]

Cell line-derived xenograft (CDX) models are a cornerstone of preclinical oncology research, providing a means to evaluate the in vivo efficacy of novel therapeutic agents in a living organism.[7][8] In a typical CDX model, human cancer cell lines are implanted into immunodeficient mice, where they form tumors that can be monitored for growth and response to treatment.[8][9] This application note provides a detailed experimental design and protocol for evaluating the anti-tumor activity of this compound in a KRAS G12C-mutant xenograft model.

Signaling Pathway of KRAS and Inhibition by this compound

Experimental Workflow

Materials and Methods

Cell Line

-

Cell Line: MIA PaCa-2 (human pancreatic cancer) or NCI-H358 (human non-small cell lung cancer), both harboring the KRAS G12C mutation.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) for MIA PaCa-2 or RPMI-1640 for NCI-H358, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

Animals

-

Species: Athymic Nude (nu/nu) or SCID mice.

-

Age/Weight: 6-8 weeks old, 20-25 g.

-

Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle, and ad libitum access to food and water. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Reagents

-

This compound: Synthesized and purified.

-

Vehicle Control: To be determined based on the solubility of this compound (e.g., 0.5% methylcellulose in sterile water).

-

Matrigel: For co-injection with cells to enhance tumor take rate.

-

Anesthetics: For animal procedures (e.g., isoflurane).

Experimental Protocols

Cell Culture and Preparation for Implantation

-

Culture the chosen KRAS G12C mutant cell line in the appropriate medium until they reach 80-90% confluency.

-

Harvest the cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).

-

Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 5 x 10^7 cells/mL.

Tumor Implantation

-

Anesthetize the mice according to IACUC approved protocols.

-

Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.

-

Monitor the animals for recovery from anesthesia.

Tumor Growth Monitoring and Randomization

-

Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days.

-

Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

-

When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

Treatment Administration

-

Prepare the dosing solutions of this compound and the vehicle control.

-

Administer the treatments via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule.

-

Record the body weight of each mouse every 2-3 days as a measure of general health and toxicity.

Study Endpoint and Tissue Collection

-

The study should be terminated when tumors in the control group reach the maximum allowed size as per IACUC guidelines, or after a predetermined treatment period.

-

At the endpoint, euthanize the mice and carefully excise the tumors.

-

Measure the final tumor volume and weight.

-

A portion of the tumor can be snap-frozen in liquid nitrogen for pharmacodynamic (PD) marker analysis (e.g., Western blot for p-ERK), and another portion can be fixed in formalin for immunohistochemistry (IHC).

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | - | Daily (PO) | 1500 ± 150 | - | +5 ± 2 |

| This compound | 25 | Daily (PO) | 600 ± 80 | 60 | +2 ± 3 |

| This compound | 50 | Daily (PO) | 300 ± 50 | 80 | -1 ± 2 |

| This compound | 100 | Daily (PO) | 150 ± 30 | 90 | -4 ± 3 |

Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Table 2: Pharmacodynamic Analysis of Tumors

| Treatment Group | Dose (mg/kg) | p-ERK Levels (relative to control) | Ki-67 Staining (% positive cells) |

| Vehicle Control | - | 1.00 | 85 ± 5 |

| This compound | 50 | 0.25 ± 0.05 | 20 ± 8 |

| This compound | 100 | 0.10 ± 0.03 | 5 ± 2 |

Conclusion

This application note provides a comprehensive framework for designing and executing a xenograft study to evaluate the in vivo efficacy of this compound. Adherence to these protocols will enable researchers to generate robust and reproducible data on the anti-tumor activity and pharmacodynamic effects of this novel KRAS G12C inhibitor, which is a critical step in its preclinical development. The provided diagrams and tables serve as a guide for visualizing the experimental logic and presenting the resulting data in a clear and concise manner.

References

- 1. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. meliordiscovery.com [meliordiscovery.com]

- 9. Xenograft Models - Creative Biolabs [creative-biolabs.com]

Application Note: Generation of a Dose-Response Curve for KRAS Inhibitor-18

Audience: Researchers, scientists, and drug development professionals.

Introduction The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including lung, colorectal, and pancreatic cancers.[1][2] The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell growth, proliferation, and survival.[3][4] Mutations in KRAS, such as the G12C mutation, lock the protein in a perpetually active state, leading to uncontrolled cell division.[5]

KRAS inhibitor-18 is a potent and selective covalent inhibitor of the KRAS G12C mutant.[6] These inhibitors function by binding to the mutant cysteine residue in the inactive, GDP-bound state, trapping the oncoprotein and preventing its reactivation.[1][7] This application note provides a detailed protocol for generating a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.

KRAS Signaling Pathway and Inhibitor Mechanism

The K-Ras protein is a central node in the RAS/MAPK signaling pathway.[3] Activation is typically initiated by receptor tyrosine kinases (RTKs), which recruit guanine nucleotide exchange factors (GEFs) like SOS1 to promote the exchange of GDP for GTP on KRAS.[8] Active, GTP-bound KRAS then stimulates multiple downstream effector pathways, including the RAF-MEK-ERK and the PI3K-AKT-mTOR cascades, driving cell proliferation and survival.[9][10] KRAS G12C inhibitors covalently bind to the mutant cysteine, locking KRAS in the inactive GDP-bound state and blocking downstream signaling.[1]

References

- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and toxicity of KRASG12C inhibitors in advanced solid tumors: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KRAS gene: MedlinePlus Genetics [medlineplus.gov]

- 4. KRAS - Wikipedia [en.wikipedia.org]

- 5. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]